molecular formula C7H12N2OS2 B2842021 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide CAS No. 791807-96-0

3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide

Cat. No. B2842021
CAS RN: 791807-96-0
M. Wt: 204.31
InChI Key: VNYSUABJOJVYDT-UHFFFAOYSA-N
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Description

Morpholine is a common component in many organic compounds. It’s a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . Sulfanylidenepropanethioamide, on the other hand, seems to be a less common group and there’s limited information available about it.

Scientific Research Applications

Antitumor Activity

A study by Horishny et al. (2020) developed a process for synthesizing 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (a related compound) and its derivatives, which showed moderate antitumor activity against various malignant tumor cells, particularly in renal cancer cell lines (Horishny, Chaban, & Matiychuk, 2020).

Synthesis and Pharmacological Activities

R. Zaki et al. (2017) described the synthesis of new derivatives of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and pyrimidine, including compounds utilizing morpholine structures. These molecules are proposed for future investigation into their pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Arylsulfochlorination for New Compounds

Kayukova et al. (2020) explored the reaction of a morpholine derivative with aromatic sulfonyl chlorides, leading to the formation of 2-amino-8-oxa-l,5-diazaspiro[4.5]dec-1-ene-5-ammonium arylsulfonates, indicating potential for developing novel compounds (Kayukova, Praliyev, Myrzabek, & Kainarbayeva, 2020).

Antimicrobial Agents

Sahin et al. (2012) synthesized 2-morpholine-4ylethyl-3H-1,2,4-triazole-3-ones, which, upon treatment with aryl sulfonyl chlorides, yielded compounds with good or moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

PI3K Inhibition in Cancer Therapy

Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, useful in the synthesis of a selective dual inhibitor of mTORC1 and mTORC2, indicating potential in cancer therapy (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like integrin alpha-l . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. Upon ligand binding, integrins activate signal transduction pathways that mediate cellular signals such as regulation of the cell cycle, organization of the intracellular cytoskeleton, and movement of new receptors to the cell membrane.

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining its effectiveness at reaching and interacting with its target sites.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with target proteins .

Safety and Hazards

The safety and hazards associated with a compound often depend on its physical and chemical properties. Compounds containing morpholine, for example, can be harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

3-morpholin-4-yl-3-sulfanylidenepropanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS2/c8-6(11)5-7(12)9-1-3-10-4-2-9/h1-5H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSUABJOJVYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide

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